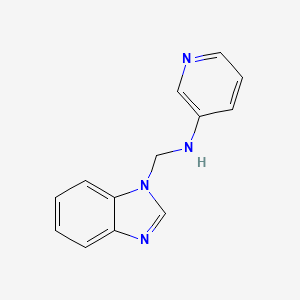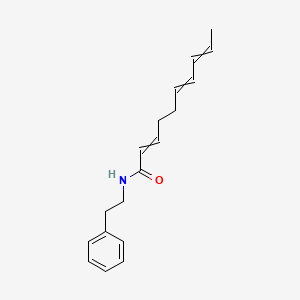
2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)- typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally include the use of solvents such as methanol, ethyl acetate, and n-hexane . The reaction conditions are optimized to ensure the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, ensuring consistent quality and efficiency. The use of advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) is common for analyzing and verifying the composition of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.
Applications De Recherche Scientifique
2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, such as anti-inflammatory or antioxidant effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)- include:
- N-(2-phenylethyl)deca-2,6,8-trienamide
- Other amide derivatives with similar structural features
Uniqueness
What sets 2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)- apart from similar compounds is its specific configuration and the presence of both the amide and phenylethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
185815-42-3 |
|---|---|
Formule moléculaire |
C18H23NO |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
N-(2-phenylethyl)deca-2,6,8-trienamide |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-5-6-7-11-14-18(20)19-16-15-17-12-9-8-10-13-17/h2-5,8-14H,6-7,15-16H2,1H3,(H,19,20) |
Clé InChI |
ZVLFTTDBSQNTOB-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CCCC=CC(=O)NCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)

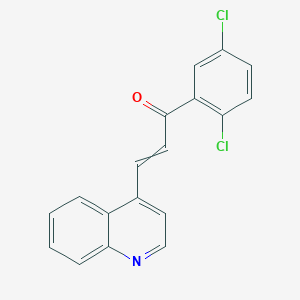

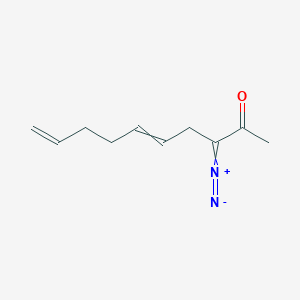


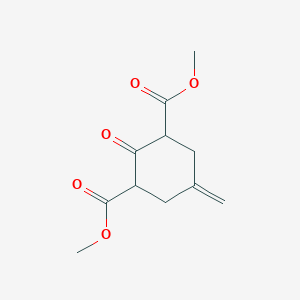
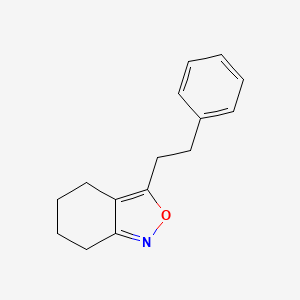
![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)

![4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol](/img/structure/B12558312.png)
